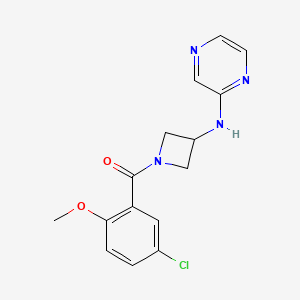

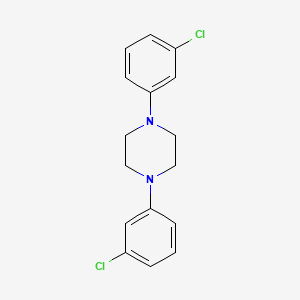

1,4-Bis(3-chlorophenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Bis(3-chlorophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a piperazine derivative and is used in the synthesis of various pharmaceutical intermediates .

Synthesis Analysis

The most common synthetic route for 1-(3-chlorophenyl)piperazine, a related compound, involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine .Molecular Structure Analysis

The molecular formula of this compound is C16H16Cl2N2 . The average mass is 307.218 Da and the monoisotopic mass is 306.069061 Da .Chemical Reactions Analysis

The synthesis of 1-(3-chlorophenyl)piperazine involves reactions with thionyl chloride, bis(2-chloroethyl)methylamine hydrochloride, and 1-bromo-3-chloropropane .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 467.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 84.3±0.3 cm3 and a polar surface area of 6 Å2 .科学的研究の応用

Synthesis of Medicinal Intermediates

1,4-Bis(3-chlorophenyl)piperazine is utilized in the synthesis of important medicinal intermediates. For example, 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, a derivative, is used in preparing various 1,4-N,N-substituted piperazines (Xue Weiliang, 2008).

Anticancer Activities

Compounds related to this compound have demonstrated potential anticancer activities. Derivatives like 1-[4-(5,6-Bis(4-substituted phenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]-2-[4-(3-substituted phenyl)piperazin-1-yl]ethanone showed promising antiproliferative properties against breast cancer cells (L. Yurttaş et al., 2014).

Antibacterial and Biofilm Inhibition

This compound derivatives, especially those containing pyrazole and benzofuran, have shown significant antibacterial efficacies against various bacterial strains. For instance, one derivative demonstrated better biofilm inhibition activities than the reference drug Ciprofloxacin, indicating potential as effective antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).

Antifungal Activity

Related compounds such as 3-Piperazine-bis(benzoxaborole) have exhibited higher antifungal activity compared to standard antibiotics like amphotericin B, suggesting the crucial role of the piperazine moiety in enhancing antifungal efficacy (D. Wieczorek et al., 2014).

Antimalarial Applications

Piperazine derivatives have been explored for their antiplasmodial activities, particularly against Plasmodium falciparum, the malaria-causing parasite. 1,4-Bis(3-aminopropyl)piperazine compounds displayed notable inhibition of malarial growth, suggesting potential applications in malaria treatment (Isabelle Florenta et al., 2000).

Antioxidant Potential

Some piperazine derivatives like 1,4-bis [(1-hydroxy-4- t -butyl-phenyl)-methyl]piperazin have shown significant potential as antioxidants, indicating their utility in combating oxidative stress-related disorders (S. Y. Prabawati, 2016).

Anti-Tuberculosis and Anticancer Studies

Piperazine derivatives have also been synthesized for their potential in treating tuberculosis and cancer. Some compounds displayed significant in vitro anticancer and antituberculosis activities, making them valuable candidates for further pharmaceutical research (S. Mallikarjuna et al., 2014).

作用機序

Target of Action

1,4-Bis(3-chlorophenyl)piperazine is a psychoactive drug of the phenylpiperazine class . It primarily targets the serotonin receptors , specifically the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and appetite .

Mode of Action

The compound acts as a partial agonist of the human 5-HT2A and 5-HT2C receptors but as an antagonist of the human 5-HT2B receptors . This means it can both activate and inhibit these receptors, leading to a variety of physiological effects .

Biochemical Pathways

The activation of the 5-HT2A and 5-HT2C receptors by this compound can lead to a cascade of biochemical reactions. These reactions can affect various pathways, including those involved in mood regulation and appetite control .

Pharmacokinetics

The compound is metabolized in the liver, specifically by the CYP2D6 enzyme . Its elimination half-life ranges from 4 to 14 hours, and it is excreted in the urine . These properties can affect the compound’s bioavailability and duration of action.

Result of Action

The activation and inhibition of serotonin receptors by this compound can lead to a range of effects. These include psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also produce dysphoric, depressive, and anxiogenic effects in rodents and humans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s metabolism can be affected by the individual’s liver function and the presence of other drugs that are metabolized by the same enzymes . Additionally, its effects can be modulated by the individual’s physiological state, such as their mood and level of anxiety .

Safety and Hazards

特性

IUPAC Name |

1,4-bis(3-chlorophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2/c17-13-3-1-5-15(11-13)19-7-9-20(10-8-19)16-6-2-4-14(18)12-16/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOCKWIJWIXZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)

![(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2937629.png)

![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2937637.png)

![3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2937638.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione](/img/structure/B2937640.png)

![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)

![N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2937642.png)

![N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2937643.png)

![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937645.png)